molecular formula C13H18N2O2 B5129788 N-butyl-N'-(3-methylphenyl)ethanediamide

N-butyl-N'-(3-methylphenyl)ethanediamide

Cat. No.: B5129788
M. Wt: 234.29 g/mol
InChI Key: WKMYFFHHVNUQHB-UHFFFAOYSA-N
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Description

N-butyl-N'-(3-methylphenyl)ethanediamide is a diamide derivative characterized by a butyl group attached to one nitrogen atom and a 3-methylphenyl group (meta-methyl-substituted benzene ring) attached to the adjacent nitrogen of an ethanediamide backbone. Its meta-methyl substituent likely influences electronic and steric properties, distinguishing it from para-substituted or bulkier analogs.

Properties

IUPAC Name

N-butyl-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-4-8-14-12(16)13(17)15-11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMYFFHHVNUQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares N-butyl-N'-(3-methylphenyl)ethanediamide with structurally related compounds, focusing on molecular features, substituent effects, and applications.

Structural and Substituent Analysis

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Substituent Position/Type Molecular Weight Key Features/Applications Reference
This compound C₁₃H₁₈N₂O₂* 3-methylphenyl ~246.3 Hypothesized intermediate for drug synthesis Inferred
N-butyl-N'-(4-tert-butylphenyl)ethanediamide C₁₆H₂₄N₂O₂ 4-tert-butylphenyl 276.4 Screening compound for drug discovery
BI69814 (thieno-pyrazol derivative) C₁₈H₂₂N₄O₄S Thieno-pyrazol ring system 390.5 High-complexity screening compound
3-chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 3-chloro, phthalimide core 257.7 Polyimide monomer precursor

*Estimated based on structural analogs.

Key Observations:

4-tert-butylphenyl () introduces significant steric bulk, which may reduce binding affinity in biological systems but improve thermal stability in materials science applications.

Core Structure Differences: Ethanediamide vs. Phthalimide: The ethanediamide backbone (flexible amide bonds) contrasts with the rigid phthalimide core (), which is critical for polymer synthesis . Thieno-pyrazol Ring System (BI69814): The fused heterocyclic system in BI69814 () increases molecular weight and complexity, likely enhancing specificity in biological target interactions .

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